Cas no 36770-20-4 (2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole)
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Oxadiazole,2-(chloromethyl)-5-(2-methylphenyl)-
- 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- 2-Chloromethyl-5-(o-tolyl)-1,3,4-oxadiazol
- EN300-90362
- 36770-20-4
- DTXSID60588016
- 2-Chloromethyl-5-(2-methylphenyl)-1,3,4-oxadiazole
- SCHEMBL11920156
- AKOS000123401
-
- MDL: MFCD08753713
- Inchi: 1S/C10H9ClN2O/c1-7-4-2-3-5-8(7)10-13-12-9(6-11)14-10/h2-5H,6H2,1H3
- InChI Key: WYBTUWWHFTYKJR-UHFFFAOYSA-N
- SMILES: ClCC1=NN=C(C2C=CC=CC=2C)O1
Computed Properties
- Exact Mass: 208.04000
- Monoisotopic Mass: 208.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 38.9Ų
Experimental Properties
- PSA: 38.92000
- LogP: 2.78380
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C650283-10mg |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C650283-50mg |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C650283-100mg |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 100mg |
$ 275.00 | 2022-06-06 | ||
| Enamine | EN300-90362-0.05g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 93% | 0.05g |
$168.0 | 2023-09-01 | |
| Enamine | EN300-90362-0.1g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 93% | 0.1g |
$252.0 | 2023-09-01 | |
| Enamine | EN300-90362-0.25g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 93% | 0.25g |
$361.0 | 2023-09-01 | |
| Enamine | EN300-90362-0.5g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 93% | 0.5g |
$569.0 | 2023-09-01 | |
| Enamine | EN300-90362-1.0g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 95% | 1.0g |
$727.0 | 2023-02-11 | |
| Enamine | EN300-90362-2.5g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 93% | 2.5g |
$1428.0 | 2023-09-01 | |
| Enamine | EN300-90362-5.0g |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
36770-20-4 | 95% | 5.0g |
$2110.0 | 2023-02-11 |
2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole (CAS No. 36770-20-4): A Comprehensive Overview
2-(Chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole (CAS No. 36770-20-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a chloromethyl group and a 2-methylphenyl substituent attached to a 1,3,4-oxadiazole ring. These structural elements contribute to its diverse chemical and biological properties, making it a valuable candidate for various applications.
The 1,3,4-oxadiazole ring is a well-known heterocyclic structure that exhibits a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the chloromethyl group adds reactivity and functional versatility to the molecule, allowing for further derivatization and modification. This makes 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
Recent studies have highlighted the potential of 1,3,4-oxadiazoles in drug discovery and development. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 1,3,4-oxadiazole derivatives as potent inhibitors of the enzyme dihydrofolate reductase (DHFR), which is a key target in the treatment of malaria and cancer. The researchers found that compounds containing a chloromethyl group exhibited enhanced inhibitory activity compared to their non-substituted counterparts.
In another study published in Bioorganic & Medicinal Chemistry Letters in 2020, researchers explored the antimicrobial properties of various 1,3,4-oxadiazole derivatives. They synthesized a library of compounds and tested their efficacy against a panel of bacterial strains. The results showed that compounds with a chloromethyl group demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding underscores the potential of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole as a lead compound for developing new antimicrobial agents.
The synthetic accessibility of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized through various routes, including the reaction of an appropriate nitrile with an aryl halide in the presence of a base. This synthetic flexibility allows for the exploration of different substituents and functional groups to optimize the desired biological activity.
In addition to its potential therapeutic applications, 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole has also been studied for its use as an intermediate in the synthesis of other bioactive molecules. For example, researchers at the University of California reported in Organic Letters in 2019 that this compound served as an efficient building block for the preparation of novel antiviral agents targeting influenza virus replication. The ability to introduce diverse functional groups through the chloromethyl moiety facilitated the design and synthesis of compounds with improved antiviral activity.
The physicochemical properties of 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
In conclusion, 2-(chloromethyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
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